molecular formula C22H18O4 B057955 Dibenzyl terephthalate CAS No. 19851-61-7

Dibenzyl terephthalate

Cat. No. B057955
CAS RN: 19851-61-7
M. Wt: 346.4 g/mol
InChI Key: IWGFEQWCMAADJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBT is synthesized through the depolymerization of PET, utilizing benzyl alcohol under reflux conditions. The process includes heating the mixture to a specific temperature (e.g., 145°C) for varying durations (20, 24, and 28 hours) in the presence of a zinc acetate catalyst. The resulting compound undergoes purification through recrystallization in methanol, yielding DBT with identifiable characteristics such as a melting point of 98-99°C and distinct spectroscopic features indicative of its structure (Suwardi et al., 2010).

Molecular Structure Analysis

The molecular structure of DBT has been examined through various spectroscopic methods, including FTIR and NMR spectroscopy, revealing the presence of functional groups such as OH, C=O, C-O, and CH, along with monosubstituted and disubstituted benzene groups. The structural analysis confirms the chemical identity of DBT and its by-products, indicating a successful synthesis process from PET degradation (Suwardi et al., 2010).

Chemical Reactions and Properties

DBT's chemical behavior includes its formation through transesterification reactions, showcasing its potential in recycling processes for PET. The chemical properties of DBT, derived from such reactions, demonstrate its role as a key intermediate in the depolymerization of PET to facilitate the recycling of plastic materials (Donahue et al., 2003).

Physical Properties Analysis

The physical properties of DBT, including its melting point and spectral characteristics, are essential for confirming its purity and identity. The melting point of DBT, determined through the synthesis process, along with its spectroscopic profiles (FTIR, H NMR), are crucial for its characterization and further applications (Suwardi et al., 2010).

Chemical Properties Analysis

The chemical properties of DBT, such as its reactivity and functional group composition, have been elucidated through detailed spectroscopic analysis. The presence of specific functional groups and their arrangement within the DBT molecule are indicative of its chemical behavior and potential applications in further synthetic processes (Suwardi et al., 2010).

Scientific Research Applications

  • Chemical Recycling of Polyethylene Terephthalate (PET) :

    • Donahue, Exline, and Warner (2003) described a laboratory procedure for the chemical recycling of PET from plastic bottles. They used a transesterification reaction to convert PET into dibenzyl terephthalate in moderate yields, modeling an industrial process (Donahue, Exline, & Warner, 2003).
  • Synthesis through PET Depolymerization as a Recycling Alternative :

  • OH Radical Formation in Aqueous Solutions :

    • Fang, Mark, and Sonntag (1996) investigated the chemistry underlying the terephthalate dosimeter, widely used in sonochemical studies, focusing on hydroxyl radicals generated in solutions containing terephthalate ions (Fang, Mark, & Sonntag, 1996).
  • Hydrogen Transfer in Hydrogenation :

    • Ōuchi and Makabe (1988) studied the reaction of dibenzyl with benzyl phenyl ether under various conditions, exploring direct hydrogenation by gaseous hydrogen (Ōuchi & Makabe, 1988).
  • Effects on Crystallization Behavior of Polybutylene Terephthalate (PBT) :

    • Kang Hai-yang (2011) examined the effects of nucleating agents like dibenzyl sorbitol on the crystallization behavior of PBT, finding improvements in crystallization rate and crystallinity (Kang Hai-yang, 2011).
  • Pyrolysis of Hydrocarbon Mixtures Characteristic of Coal :

    • Depeyre, Urhan, and Flicoteaux (1985) analyzed the thermal cracking of dibenzyl in solvents like tetralin and decalin, studying the nature of products and mechanisms involved in the presence of steam (Depeyre, Urhan, & Flicoteaux, 1985).

Safety And Hazards

Dibenzyl terephthalate may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If skin irritation or rash occurs, medical advice or attention should be sought . The compound should be handled to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While there is limited information available on the future directions of Dibenzyl terephthalate, it is used in the synthesis of Pharacine, a natural p-cyclophane from the bacterial strain Cytophaga sp. AM13.1 . This suggests potential applications in the field of biochemistry and microbiology.

properties

IUPAC Name

dibenzyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFEQWCMAADJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173600
Record name Dibenzyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl terephthalate

CAS RN

19851-61-7
Record name 1,4-Bis(phenylmethyl) 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19851-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzyl terephthalate
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Record name Dibenzyl terephthalate
Source EPA DSSTox
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Record name Dibenzyl terephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
CJ Donahue, JA Exline, C Warner - Journal of Chemical …, 2003 - ACS Publications
… -five student samples of dibenzyl terephthalate, ten of which were made by Method 1 and the remaining fifteen by Method 2. Every attempt to make dibenzyl terephthalate by these two …
Number of citations: 46 pubs.acs.org
S Suwardi, C Partana, A Salim, D Anitasari - Makara Journal of …, 2010 - ijil.ui.ac.id
… Synthesis Dibenzyl Terephthalate Through Depolimerization of Poly(ethylene terephthalate… of product degradation was dibenzyl terephthalate contains benzyl alcohol and other traces. …
Number of citations: 6 www.ijil.ui.ac.id
RJ Wildman, WF Coleman - 2003 - ACS Publications
… The WebWare Molecule for January is from the article, Chemical Recycling of Pop Bottles: The Synthesis of Dibenzyl Terephthalate from the Plastic Polyethylene Terephthalate, by …
Number of citations: 5 pubs.acs.org
VD Tomić, JD Rusmirović, I Popović, I Ajaj… - EMoNT …, 2014 - researchgate.net
… dibenzyl terephthalate (DBTP) … In Table 5 are represented results of FTIR analysis of dibenzyl terephthalate (DBTP) Table 5: Results of FTIR analysis of dibenzyl terephthalate (DBTP) ν (…
Number of citations: 0 www.researchgate.net
J Barry, G Bram, G Decodts, A Loupy, C Orange… - …, 1985 - thieme-connect.com
… 1.3 1.5 benzyl 2-nitrobenzoate 240 octyl benzoate 1.8 0.8 diallyl terepllthalatc: dibutyl phthalate 1.4 2 oetyl 2-nitrobenzoate 210 dit-utyl phthalate 4.4 2.8 dibenzyl terephthalate 290 bis[2…
Number of citations: 51 www.thieme-connect.com
S Suwardi, CF Partana, A Salim - Jurnal Penelitian Saintek, 2005 - journal.uny.ac.id
… of product degradation was dibenzyl terephthalate contains benzyl alcohol and other traces. … Degradation; poly(ethylene terephthalate); dibenzyl terephthalate; softdrink bottles …
Number of citations: 2 journal.uny.ac.id
Y Sakurai, S Takenaka, H Miyake, H Morita… - Journal of the Chemical …, 1989 - pubs.rsc.org
… Dibenzyl terephthalate, obtained by an esterification of terephthaloyl chloride with … dibenzyl terephthalate were obtained in the ratio of 1 :2:6 (w/w). Thereby, dibenzyl terephthalate …
Number of citations: 33 pubs.rsc.org
S Takenaka, Y Sakurai, H Takeda… - … Crystals and Liquid …, 1989 - Taylor & Francis
… Dibenzyl terephthalate (10 g, 0.029 mol) obtained by an esterification of terephthaloyl chlo… A 6 g of dibenzyl terephthalate was recovered as the first eluent. 4-Benzyloxycarbonylbenzoic …
Number of citations: 15 www.tandfonline.com
O Kadkin, K Osajda, P Kaszynski… - Journal of Polymer …, 2003 - Wiley Online Library
… of 3 from 4-formylbenzoic acid,14 and represents a significant improvement over the literature methods that involve partial hydrogenation15, 16 or hydrolysis17 of dibenzyl terephthalate…
Number of citations: 38 onlinelibrary.wiley.com
CJ Brown, AC Farthing - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… It was almost completely soluble in boiling benzyl benzoate and dibenzyl terephthalate, but " ghosts " of swollen particles were just visible (Found: C, 88.8; H, 7-45; Cl, 1-0; residue, 1.9%…
Number of citations: 145 pubs.rsc.org

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